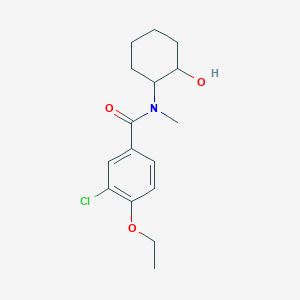
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CTB is a member of the benzothiophene family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. This compound has also been shown to modulate the activity of other neurotransmitters, including serotonin and noradrenaline.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in gene expression, and alterations in protein phosphorylation. In animal models, this compound has been shown to have anxiolytic and antidepressant effects, as well as improving cognitive function and reducing drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low selectivity for the dopamine D3 receptor, which can lead to off-target effects.
Orientations Futures
There are several potential future directions for research on N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly cocaine addiction, due to its ability to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety, due to its anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves the reaction of 2-cyanobenzaldehyde with 2-aminothiophenol in the presence of a catalyst to form the intermediate product, which is then further reacted with an acid chloride to yield the final product. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-6-1-3-7-13(12)18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1,3,6-7,9H,2,4-5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWZIBIRXMJBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5334000.png)
![3-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334016.png)
![2-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B5334020.png)
![3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
![2,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B5334030.png)
![2-(3-morpholinyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B5334032.png)
![4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
![N,N'-bis[3-(2-nitrophenyl)-2-propen-1-ylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5334040.png)
![4-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334057.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine](/img/structure/B5334064.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334104.png)

